molecular formula C20H22O8 B3056552 1,6-Dibenzoyl-D-mannitol CAS No. 7226-27-9

1,6-Dibenzoyl-D-mannitol

Cat. No.: B3056552
CAS No.: 7226-27-9
M. Wt: 390.4 g/mol
InChI Key: LDFVROHMRYBVGB-BRSBDYLESA-N
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Description

1,6-Dibenzoyl-D-mannitol is a chemical compound that belongs to the class of carbohydrate derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its various biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibenzoyl-D-mannitol can be synthesized through the esterification of D-mannitol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannitol in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibenzoyl-D-mannitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces benzyl alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Dibenzoyl-D-mannitol has several applications in scientific research:

    Bioengineering: Used in the genetic modification of cyanobacteria for photosynthetic production of mannitol from CO2.

    Crystallography: Investigated for its crystal structure, confirming the existence of phenylboronate moieties as six-membered rings in the solid state.

    Organic Synthesis and Catalysis: Used in the development of chiral ligands for catalysis, particularly in asymmetric hydrogenation reactions.

    Material Science: Explored for the development of photochemically reversible liquefaction and solidification materials.

Mechanism of Action

The mechanism of action of 1,6-Dibenzoyl-D-mannitol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo esterification and de-esterification reactions, which can modify the structure and function of biomolecules. These reactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.

Properties

CAS No.

7226-27-9

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl] benzoate

InChI

InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2/t15-,16-,17-,18-/m1/s1

InChI Key

LDFVROHMRYBVGB-BRSBDYLESA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O

7226-27-9
5346-88-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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